

2-Aminoethanesulfonamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminoethanesulfonamide hydrochloride

Cat. No.: B129864

[Get Quote](#)

An In-depth Technical Guide to **2-Aminoethanesulfonamide Hydrochloride** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Aminoethanesulfonamide hydrochloride** (Taurinamide HCl), a versatile chemical intermediate critical to pharmaceutical research and development. Designed for chemists, researchers, and drug development professionals, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and applications, grounding all information in established scientific principles and validated protocols.

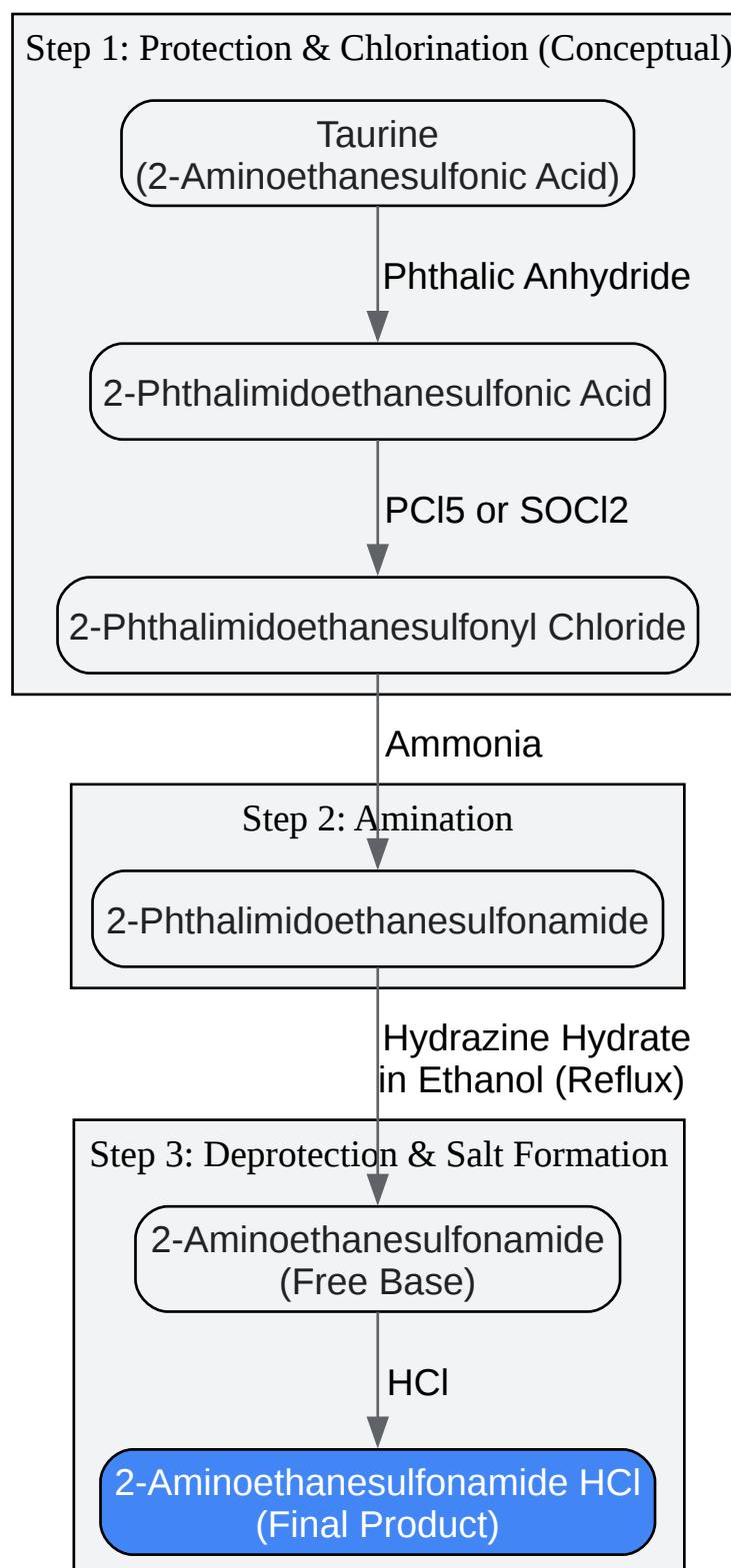
Core Physicochemical & Structural Characteristics

2-Aminoethanesulfonamide hydrochloride is the hydrochloride salt of taurinamide.

Structurally, it is a simple yet potent building block, featuring a primary amine, an ethyl chain, and a sulfonamide group. This combination of functional groups makes it a valuable synthon for introducing the sulfamoyl moiety into more complex molecules, a common strategy in medicinal chemistry to enhance pharmacological properties.^[1]

The compound typically presents as a white crystalline powder.^[1] Its key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	160.62 g/mol	[2] [3] [4]
Molecular Formula	C ₂ H ₉ CIN ₂ O ₂ S	[2] [3]
CAS Number	89756-60-5	[1] [2] [3]
Appearance	White crystalline powder	[1]
Melting Point	130-137 °C	[1]
Purity	Typically ≥97%	[1]
Solubility	Soluble in water	[1]
InChIKey	DGUVEYAZTOUCEJ- UHFFFAOYSA-N	


Synthesis & Purification: A Validated Protocol

The synthesis of **2-Aminoethanesulfonamide hydrochloride** is crucial for its application in research. Multiple synthetic routes exist; however, a common and reliable method involves the deprotection of an N-protected precursor. The following protocol describes a robust synthesis via the removal of a phthalimide protecting group using hydrazine, a well-established method in amine synthesis.[\[5\]](#)[\[6\]](#)

Rationale for Method Selection

The use of a phthalimide protecting group for the primary amine is a cornerstone of amine synthesis. This strategy prevents the highly reactive amine from participating in unwanted side reactions during the modification of other parts of the molecule (e.g., conversion of a sulfonic acid to a sulfonamide). The subsequent deprotection with hydrazine hydrate is efficient and typically results in high yields, forming a stable phthalhydrazide byproduct that precipitates out of the reaction mixture, simplifying purification.[\[5\]](#)

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[\[5\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-phthalimidoethanesulfonamide (1 equivalent) in ethanol (approx. 20 mL per gram of starting material).
- Deprotection: Add hydrazine hydrate (1.1 equivalents, 64% in water) to the suspension.
- Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-7 hours, indicated by the formation of a dense white precipitate (phthalhydrazide).[\[5\]](#)
- Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the phthalhydrazide precipitate by vacuum filtration.
- Crude Product Concentration: Concentrate the filtrate in vacuo to obtain the crude 2-aminoethanesulfonamide free base.
- Acidification and Salt Formation: Dissolve the crude residue in water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2).
- Final Product Isolation: Evaporate the acidified solution to dryness. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-Aminoethanesulfonamide hydrochloride** as a white solid.[\[5\]](#)
- Validation: Confirm the product's identity and purity using the analytical methods described in the following section.

Analytical Characterization & Quality Control

Ensuring the identity and purity of synthesized **2-Aminoethanesulfonamide hydrochloride** is paramount for its use in drug development, where impurities can have significant consequences. A multi-pronged analytical approach is recommended.

High-Performance Liquid Chromatography (HPLC)

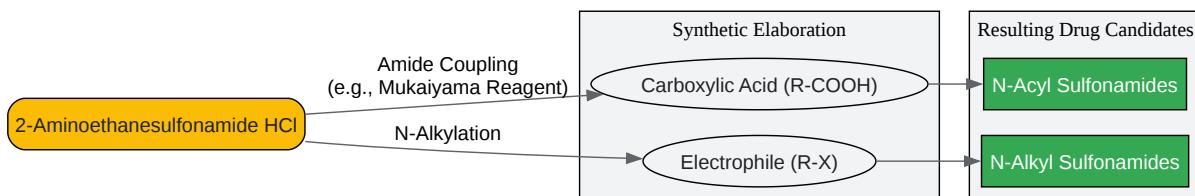
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Illustrative HPLC Method:

- Column: C18, 4.6-mm × 15-cm; 5-μm packing.[7]
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
- Detector: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
- Injection Volume: 10-20 μL.[7]
- Expected Result: A pure sample should yield a single major peak at a characteristic retention time. The peak area percentage is used to quantify purity. The system's suitability is confirmed by parameters like theoretical plates and peak tailing, ensuring the validity of the analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for unambiguous structure elucidation. For **2-Aminoethanesulfonamide hydrochloride** in a solvent like D_2O , the expected ^1H NMR spectrum would show two triplet signals corresponding to the two adjacent methylene ($-\text{CH}_2-$) groups.[5]


Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base $[\text{M}+\text{H}]^+$.

Applications in Drug Discovery & Development

2-Aminoethanesulfonamide hydrochloride serves as a vital building block for creating a diverse range of pharmaceutical agents. Its sulfonamide group is a key pharmacophore found in numerous approved drugs.[1][8]

Diagram: Role as a Pharmaceutical Intermediate

[Click to download full resolution via product page](#)

Caption: Role of 2-Aminoethanesulfonamide HCl as a versatile chemical intermediate.

Key Application Areas:

- Enzyme Inhibitors: The sulfonamide moiety is a classic zinc-binding group. This makes the compound a valuable starting point for synthesizing inhibitors of metalloenzymes, such as carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[8]
- Antimicrobial Agents: It is a precursor for developing novel sulfonamide antibiotics ("sulfa drugs"), which function by inhibiting bacterial folic acid synthesis.[1][8]
- Metabolic and Inflammatory Disorders: The compound is used as an intermediate in the synthesis of pharmaceuticals targeting metabolic and inflammatory conditions.[1]
- Diagnostic Agents: Its derivatives can be employed in the formulation of diagnostic agents for detecting specific diseases.[1]

Safety, Handling, and Storage

Proper handling of **2-Aminoethanesulfonamide hydrochloride** is essential to ensure laboratory safety. The compound is classified as an irritant.[\[2\]](#)

Hazard Identification:[\[2\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H302: Harmful if swallowed.

Recommended Safety Protocols:

- Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[9\]](#)[\[10\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately wash with copious amounts of soap and water.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[10\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[10\]](#)
 - Ingestion: Rinse mouth with water and seek immediate medical attention.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[9\]](#)

Conclusion

2-Aminoethanesulfonamide hydrochloride is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers and drug developers. By adhering to the rigorous synthesis, characterization, and safety protocols outlined in this guide, scientists can effectively leverage this compound to advance the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Aminoethanesulphonamide monohydrochloride | C₂H₉ClN₂O₂S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS No.: 89756-60-5 2-Aminoethane Sulphonamide Hydrochloride [hzsqchem.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. CAS#:89756-60-5 | 2-Aminoethanesulfonamide hydrochloride (1:1) | Chemsric [chemsrc.com]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-Aminoethanesulfonamide hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b129864#2-aminoethanesulfonamide-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com